
PP13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PP13 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biomarker for Preeclampsia
Preeclampsia is a pregnancy complication characterized by high blood pressure and signs of damage to other organ systems. PP13 has been identified as a promising early biomarker for preeclampsia due to its association with placental health.
- Early Detection : Studies indicate that low levels of this compound in the first trimester are correlated with an increased risk of developing preeclampsia later in pregnancy. A meta-analysis suggests that measuring this compound alongside other markers may enhance predictive accuracy for this condition .
- Clinical Utility : The use of this compound as a biomarker can guide clinical management decisions, potentially leading to earlier interventions and improved maternal and fetal outcomes .
Immune Modulation
This compound's role in immune regulation during pregnancy is critical for maintaining tolerance between the mother and fetus.
- Trophoblast Function : this compound facilitates trophoblast invasion and remodeling of maternal blood vessels, which is essential for proper placentation. Its interaction with immune cells helps to modulate inflammatory responses, promoting a favorable environment for fetal development .
- Potential Therapeutic Applications : Given its immunomodulatory properties, this compound may have therapeutic implications in conditions characterized by immune dysregulation, such as autoimmune disorders during pregnancy .
Therapeutic Potential
Recent studies have explored the therapeutic implications of this compound beyond its role as a biomarker.
- Vasodilation Effects : Research indicates that this compound may contribute to lowering blood pressure through vasodilatory mechanisms, suggesting potential applications in managing hypertensive disorders during pregnancy .
- Drug Development : The structural characteristics of this compound allow it to bind to various ligands, including ABO blood group antigens. This binding capability opens avenues for developing targeted therapies that leverage these interactions .
Case Study 1: Early Detection of Preeclampsia
A study involving 500 pregnant women assessed the predictive value of this compound levels measured in the first trimester. Results showed that women who later developed preeclampsia had significantly lower levels of this compound compared to those who remained healthy throughout their pregnancies. This finding supports the use of this compound as an early screening tool for identifying at-risk patients.
Case Study 2: Immune Response Modulation
In another study, researchers investigated the effects of recombinant this compound on immune cell activity in vitro. The results demonstrated that this compound significantly reduced pro-inflammatory cytokine production from activated macrophages, highlighting its potential role in therapeutic strategies aimed at modulating immune responses during pregnancy.
Summary Table of Applications
常见问题
Basic Research Questions
Q. What is the molecular structure of PP13, and how does it relate to its biological function?
this compound (galectin-13) is a 32-kDa homodimeric protein with a conserved carbohydrate-recognition domain (CRD) that binds β-galactosides like lactose and N-acetyllactosamine. Its structure, modeled using homology to other galectins, adopts a "jellyroll" fold consisting of two β-sheets and α-helices . This CRD enables this compound to mediate cell-surface interactions critical for placental development and immune modulation. Researchers often validate structural predictions using SDS-PAGE (under reducing/non-reducing conditions) and Western blotting with monoclonal antibodies .
Q. How is this compound detected and quantified in clinical or experimental samples?
this compound detection relies on immunoassays such as ELISA and DELFIA, utilizing monoclonal antibodies (e.g., 27-2-3 and 215-28-3) generated against native this compound . For experimental validation, researchers combine Western blotting (to confirm molecular weight and dimerization) with functional assays like carbohydrate-binding tests using dot-blot or ligand-docking simulations . Quantification in maternal serum often involves standardized kits, but cross-lab validation is critical due to variability in antibody specificity .
Q. What is the role of this compound in early pregnancy and placental development?
this compound is secreted by the syncytiotrophoblast and decidual cells, where it modulates maternal immune tolerance and promotes placental vascular remodeling. Its lectin activity facilitates interactions with glycoproteins on immune cells, potentially preventing rejection of the fetal allograft. Dysregulation is linked to pre-eclampsia due to impaired spiral artery remodeling . Studies typically correlate this compound levels (via longitudinal serum assays) with Doppler ultrasound measurements of uterine artery resistance .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound expression levels across pre-eclampsia studies?
Discrepancies often arise from differences in sample timing (gestational age), assay sensitivity, and cohort heterogeneity (e.g., ethnicity, comorbidities). To mitigate this:
- Standardize sample collection protocols (e.g., serum vs. plasma, storage conditions) .
- Use multivariate regression to control for confounding variables (e.g., maternal BMI, smoking) .
- Perform meta-analyses with rigorous inclusion criteria, as demonstrated in recent this compound biomarker reviews .
Q. What experimental strategies validate this compound’s interaction with carbohydrate ligands in physiological conditions?
Advanced methods include:
- Docking simulations : Computational models (e.g., AutoDock) predict binding affinities to ligands like lactose, followed by in vitro validation via surface plasmon resonance (SPR) .
- Glycan microarray screening : High-throughput platforms identify this compound’s binding specificity across hundreds of glycans .
- CRD mutagenesis : Site-directed mutagenesis of conserved residues (e.g., His52, Arg54) disrupts binding, confirmed via ELISA or flow cytometry .
Q. How should longitudinal studies design protocols to track this compound dynamics in high-risk pregnancies?
Key considerations:
- Sampling frequency : Collect serum at 8–12, 16–20, and 24–28 weeks to capture this compound’s peak expression and decline .
- Data integration : Combine biochemical assays (this compound levels) with imaging (uterine artery Doppler) and clinical outcomes (e.g., pre-eclampsia diagnosis) .
- Ethical compliance : Ensure informed consent for biobanking and anonymize data to protect participant privacy .
Q. Methodological Guidelines
Q. What statistical approaches are recommended for analyzing this compound’s predictive value in pre-eclampsia?
- Receiver operating characteristic (ROC) curves : Determine optimal this compound cutoff values for sensitivity/specificity .
- Machine learning : Train models (e.g., logistic regression, random forests) on multi-omics datasets (this compound, PlGF, sFlt-1) to improve predictive accuracy .
- Power analysis : Calculate sample sizes a priori to ensure sufficient statistical power, especially for rare outcomes like early-onset pre-eclampsia .
Q. How can in vitro models replicate this compound’s role in trophoblast invasion and immune regulation?
- Trophoblast cell lines : Use primary cytotrophoblasts or BeWo cells under hypoxic conditions to mimic pre-eclamptic environments. Measure this compound secretion via ELISA and invasion via Matrigel assays .
- Co-culture systems : Combine trophoblasts with maternal immune cells (e.g., NK cells) to study this compound-mediated immunosuppression, quantified via cytokine profiling (e.g., IL-10, TNF-α) .
Q. Tables for Key Methodological Comparisons
属性
生物活性 |
Antibacterial |
---|---|
序列 |
GAARKSIRLHRLYTWKATIYTR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。